AZD-5069
Overview
Description
AZD-5069 is a potent and selective antagonist of the human chemokine (C-X-C motif) receptor 2 (CXCR2). This compound has been extensively studied for its potential therapeutic applications, particularly in inflammatory conditions such as chronic obstructive pulmonary disease (COPD), bronchiectasis, and severe asthma .
Mechanism of Action
Target of Action
AZD-5069 is a potent, selective reversible antagonist of the human CXCR2 receptor . The CXCR2 receptor is a G protein-coupled receptor that plays a crucial role in the chemotaxis of neutrophils, a type of white blood cell, towards sites of inflammation .
Mode of Action
Upon administration, this compound directly binds to the CXCR2 receptor, inhibiting its activation . This prevents the receptor from responding to its ligands, such as the chemokines IL-8 or GRO-α . As a result, this compound inhibits ligand-induced cytosolic calcium increase, CD11b surface expression, adhesion, and chemotaxis of neutrophils .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the chemotactic response of neutrophils. By blocking the CXCR2 receptor, this compound inhibits the migration of neutrophils towards sites of inflammation, which is typically triggered by the presence of chemokines like IL-8 or GRO-α .
Pharmacokinetics
This compound is partially metabolised via CYP3A4 . When co-administered with ketoconazole, a strong inhibitor of CYP3A4, there was a 2.1-fold increase in the area under the curve (AUC) and a 1.6-fold increase in the maximum plasma concentration (Cmax) of this compound . This resulted in a greater reduction in blood neutrophil counts compared to patients treated with this compound alone .
Result of Action
The primary result of this compound’s action is a reduction in neutrophil migration, leading to a decrease in inflammation. In bronchiectasis patients, a statistically significant (69%) reduction in sputum neutrophils was found after administering 80mg of this compound twice daily for 4 weeks .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and time . It is a slowly reversible antagonist of CXCR2, with the pharmacology and binding kinetics of the drug showing effects of time and temperature . Additionally, the presence of other drugs can also influence the action of this compound. For example, co-administration with ketoconazole, a strong inhibitor of CYP3A4, can increase the bioavailability of this compound .
Biochemical Analysis
Biochemical Properties
AZD-5069 plays a significant role in biochemical reactions by inhibiting the activation of the CXCR2 receptor. This receptor is involved in the chemotactic process that regulates the migration of inflammatory cells to sites of injury or infection. This compound directly binds to CXCR2, preventing its activation by ligands such as interleukin-8 (IL-8) and growth-related oncogene-alpha (GRO-α). This inhibition results in a decrease in cytosolic calcium levels, CD11b surface expression, adhesion, and chemotaxis of neutrophils . The compound’s binding potency is consistent across various species, including humans, cynomolgus monkeys, dogs, rats, and mice .
Cellular Effects
This compound exerts its effects on various cell types, particularly neutrophils, by inhibiting their chemotactic response to CXCR2 ligands. This inhibition reduces the migration of neutrophils to sites of inflammation, thereby decreasing the overall inflammatory response . In functional in vitro assays, this compound has been shown to inhibit ligand-induced cytosolic calcium increase, CD11b surface expression, adhesion, and chemotaxis at concentrations consistent with its binding potency . Additionally, this compound has demonstrated potential anti-tumor activity by inhibiting the proliferation of CXCR2-overexpressing tumor cells .
Molecular Mechanism
The molecular mechanism of this compound involves its reversible binding to the CXCR2 receptor. This binding prevents the receptor’s activation by its ligands, thereby inhibiting downstream signaling pathways that mediate inflammatory responses and tumor cell proliferation . This compound’s antagonist profile is characterized by its slowly reversible nature, with effects of time and temperature evident on its pharmacology and binding kinetics . The compound’s inhibition of CXCR2-mediated signaling results in reduced neutrophil chemotaxis, adhesion molecule expression, and calcium response curves .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied in various in vitro and in vivo models. This compound has been shown to maintain its inhibitory effects on neutrophil chemotaxis and adhesion over extended periods . In clinical studies, this compound demonstrated a sustained reduction in blood neutrophil counts in severe asthmatics over a 12-month treatment period, with the effects being reversible upon discontinuation of treatment . The compound’s pharmacokinetics indicate a half-life suitable for twice-daily dosing .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, oral administration of this compound blocked inhaled lipopolysaccharide (LPS)-induced lung and blood neutrophilia at exposures aligned with its receptor potency . In a phase I/II study, this compound was administered to patients with metastatic castration-resistant prostate cancer (mCRPC) at doses up to 320 mg twice daily in combination with enzalutamide, showing no dose-limiting toxicity . Higher doses of this compound were associated with reversible neutropenia, an on-target effect of the compound .
Metabolic Pathways
This compound is partially metabolized via the cytochrome P450 enzyme CYP3A4. Co-administration with ketoconazole, a strong inhibitor of CYP3A4, resulted in a 2.1-fold increase in the area under the curve (AUC) and a 1.6-fold increase in the maximum concentration (C_max) of this compound . This interaction highlights the importance of considering potential drug-drug interactions when administering this compound. The compound’s pharmacokinetics are characterized by rapid absorption, with a time to maximum concentration of approximately 2 hours under fasting conditions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the CXCR2 receptor. The compound’s receptor binding potency is similar across various species, including humans, cynomolgus monkeys, dogs, rats, and mice . In functional in vitro neutrophil assays, this compound inhibited ligand-induced cytosolic calcium increase, CD11b surface expression, adhesion, and chemotaxis at concentrations consistent with its binding potency . The compound’s pharmacokinetics indicate that less than 5% of the dose is excreted as the parent drug in the urine .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its binding to the CXCR2 receptor on the cell surface. This interaction prevents the receptor’s activation by its ligands, thereby inhibiting downstream signaling pathways that mediate inflammatory responses and tumor cell proliferation . The compound’s slowly reversible nature and its effects on binding kinetics are evident in its antagonist profile, with insurmountable antagonism of calcium response curves observed in short incubation times .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AZD-5069 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The compound is synthesized through a series of chemical reactions that include nucleophilic substitution, sulfonamide formation, and pyrimidine ring construction. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: AZD-5069 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Chemistry: Used as a tool compound to study chemokine receptor interactions and signaling pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a therapeutic agent for inflammatory diseases such as COPD, bronchiectasis, and severe asthma. .
Industry: Potential applications in the development of new anti-inflammatory drugs and treatments for respiratory diseases
Comparison with Similar Compounds
SB-656933: Another CXCR2 antagonist with similar anti-inflammatory properties.
MK-7123: A CXCR2 antagonist studied for its potential in treating inflammatory diseases.
Danirixin: A selective CXCR2 antagonist with applications in respiratory diseases.
Uniqueness of AZD-5069: this compound stands out due to its high selectivity and potency for the CXCR2 receptor. It has shown significant efficacy in preclinical and clinical studies, particularly in reducing neutrophil migration and inflammation. Its reversible binding and favorable pharmacokinetic profile make it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(2R,3S)-3,4-dihydroxybutan-2-yl]oxypyrimidin-4-yl]azetidine-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O5S2/c1-11(14(26)9-25)29-16-8-15(23-31(27,28)24-6-3-7-24)21-18(22-16)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,25-26H,3,6-7,9-10H2,1H3,(H,21,22,23)/t11-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZECRCLSIGFCIO-RISCZKNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)O)OC1=NC(=NC(=C1)NS(=O)(=O)N2CCC2)SCC3=C(C(=CC=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CO)O)OC1=NC(=NC(=C1)NS(=O)(=O)N2CCC2)SCC3=C(C(=CC=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878385-84-3 | |
Record name | AZD-5069 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878385843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-5069 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16822 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[2-[[(2,3-Difluorophenyl)methyl]thio]-6-{[(1R,2S)-2,3-dihydroxy-1-methylpropyl]oxy}-4-pyrimidinyl]-1-azetidinesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-5069 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ADT8JXB9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.